molecular formula C21H18N4O B10925891 1-ethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925891
M. Wt: 342.4 g/mol
InChI Key: REMLJTIBCJJAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under trifluoracetic acid catalysis . This method allows for the creation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted and grinding techniques, which are considered green synthesis methods. These techniques are efficient and environmentally friendly, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells . Additionally, it may interact with other cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which enhance its chemical stability and biological activity. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-ethyl-N,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H18N4O/c1-2-25-20-18(14-22-25)17(21(26)23-16-11-7-4-8-12-16)13-19(24-20)15-9-5-3-6-10-15/h3-14H,2H2,1H3,(H,23,26)

InChI Key

REMLJTIBCJJAGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.